(R)-2-Benzylpiperazine

Description

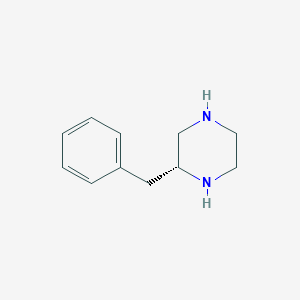

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMXTLCKYLIKW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595362 | |

| Record name | (2R)-2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131288-11-4 | |

| Record name | (2R)-2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Stereospecific Synthesis of 2-Benzylpiperazine Enantiomers

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a multitude of biologically active compounds, including numerous blockbuster drugs.[1] Specifically, chiral 2-substituted piperazines, such as the enantiomers of 2-benzylpiperazine, represent a critical, yet underexplored, three-dimensional chemical space that holds immense potential for modulating biological targets with enhanced specificity and efficacy.[1][2] The stereochemistry at the C2 position is paramount, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the development of robust and scalable methods for the stereospecific synthesis of 2-benzylpiperazine enantiomers is a key objective for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of 2-benzylpiperazine enantiomers. It delves into the causality behind experimental choices, offers field-proven insights, and presents detailed protocols for key synthetic transformations.

Strategic Approaches to Stereospecific Synthesis

The stereospecific synthesis of 2-benzylpiperazine enantiomers can be broadly categorized into three primary strategies:

-

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials.

-

Chiral Auxiliary-Mediated Synthesis: Employing a temporary chiral auxiliary to direct stereoselective transformations.

-

Asymmetric Catalysis: Utilizing a chiral catalyst to control the stereochemical outcome of a reaction.

-

Chiral Resolution: Separating a racemic mixture of 2-benzylpiperazine into its constituent enantiomers.

The selection of a particular strategy is often dictated by factors such as the desired scale of synthesis, the availability of starting materials, and the required enantiomeric purity.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

A highly effective and practical approach to obtaining enantiomerically pure 2-substituted piperazines involves starting from α-amino acids.[3] This strategy capitalizes on the inherent chirality of these natural building blocks to construct the desired piperazine core.

A notable example is the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids, which can be achieved in four steps.[3] A key transformation in this sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[3] This methodology has been validated for multigram scale synthesis, demonstrating its scalability.[3]

Conceptual Workflow for Chiral Pool Synthesis from α-Amino Acids:

Caption: Chiral pool synthesis of 2-benzylpiperazine from an α-amino acid.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[4] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

For the synthesis of 2-substituted piperazines, chiral non-racemic lactams derived from amino alcohols like (R)-phenylglycinol have proven to be effective.[5][6] Diastereoselective alkylation of these lactams allows for the preparation of optically pure piperazine derivatives.[5]

Experimental Protocol: Diastereoselective Alkylation of a Phenylglycinol-Derived Lactam

-

Lactam Formation: React (R)-(-)-phenylglycinol with an N-protected glycine derivative (e.g., N-Boc glycine) to form the corresponding protected 2-oxopiperazine.[6]

-

Deprotonation: Treat the lactam with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate a chiral enolate.

-

Alkylation: Add benzyl bromide to the enolate solution. The bulky phenylglycinol auxiliary will direct the incoming benzyl group to one face of the enolate, leading to a diastereoselective alkylation.

-

Auxiliary Cleavage: Remove the chiral auxiliary via reductive cleavage or hydrolysis to yield the enantiomerically enriched 2-benzylpiperazin-2-one.

-

Reduction: Reduce the amide functionality of the piperazinone (e.g., with LiAlH₄) to afford the final 2-benzylpiperazine enantiomer.

Illustrative Diagram of Chiral Auxiliary-Mediated Synthesis:

Caption: Stereoselective synthesis using a chiral auxiliary.

Asymmetric Catalysis

Asymmetric catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral molecules.[7] In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Palladium-catalyzed decarboxylative allylic alkylation has emerged as a powerful method for the enantioselective synthesis of α-substituted piperazin-2-ones.[8][9][10] These piperazin-2-ones can then be readily reduced to the corresponding chiral piperazines.[8][9] This methodology is tolerant of a variety of N-substituents and allows for the synthesis of both α-secondary and α-tertiary piperazin-2-ones in good to excellent enantioselectivities.[10]

Key Features of Palladium-Catalyzed Asymmetric Allylic Alkylation:

| Feature | Description | Reference |

| Catalyst System | Typically consists of a palladium precursor (e.g., [Pd₂(dba)₃]) and a chiral phosphine ligand (e.g., (S)-(CF₃)₃-tBuPHOX). | [8] |

| Substrates | Differentially N-protected piperazin-2-ones. | [10] |

| Enantioselectivity | Good to excellent enantiomeric excesses (ee) are achievable. | [8] |

| Versatility | Tolerant of various substitutions at the stereocenter, including fused bicyclic systems. | [10] |

Chiral Resolution of Racemic 2-Benzylpiperazine

While asymmetric synthesis is often the preferred route, chiral resolution of a racemic mixture remains a viable and important technique, especially for large-scale production.[11] The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid.[11]

Principle of Chiral Resolution via Diastereomeric Salt Formation:

The reaction of racemic 2-benzylpiperazine with an enantiomerically pure chiral acid, such as tartaric acid, results in the formation of two diastereomeric salts.[11] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[11][12]

General Protocol for Chiral Resolution:

-

Salt Formation: Dissolve racemic 2-benzylpiperazine and a stoichiometric amount of the chiral resolving agent in a suitable solvent.

-

Fractional Crystallization: Allow the less soluble diastereomeric salt to crystallize out of the solution. This process may be optimized by adjusting the solvent, temperature, and concentration.

-

Isolation: Isolate the crystalline diastereomeric salt by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the free enantiomerically enriched 2-benzylpiperazine.

-

Recovery of the Resolving Agent: The resolving agent can often be recovered from the mother liquor.

Logical Flow of Chiral Resolution:

Caption: Schematic of chiral resolution by diastereomeric salt formation.

Conclusion

The stereospecific synthesis of 2-benzylpiperazine enantiomers is a critical endeavor in modern drug discovery and development. This guide has outlined the principal strategies employed to achieve this goal, including chiral pool synthesis, the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution. Each method presents its own set of advantages and challenges, and the optimal choice depends on the specific requirements of the synthesis. By understanding the underlying principles and experimental nuances of these approaches, researchers can effectively access these valuable chiral building blocks and unlock their potential in the development of novel therapeutics.

References

- Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.

- (1994). Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. Tetrahedron Letters.

- (2020).

- (2023).

- (2020).

- (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Semantic Scholar.

- (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.

- Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH.

- Chamakuri, S., Tang, S. A., et al. (2022).

- (2018).

- Chem-Impex. (n.d.). R-1-Boc-2-benzyl-piperazine.

- (2015).

- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.

- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.

- Wikipedia. (n.d.). Chiral resolution.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chiral Auxiliaries [sigmaaldrich.com]

- 5. Sci-Hub. Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams / Tetrahedron Letters, 1994 [sci-hub.box]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Serotonergic Effects of 2-Benzylpiperazine: A Focus on the (R)-enantiomer and Future Research Directions

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP) is a synthetic psychoactive compound with known stimulant and euphoric properties, acting on multiple monoamine systems.[1] While its pharmacology is often compared to that of amphetamine and MDMA, a detailed understanding of its stereoselective effects is notably absent in publicly available literature.[1][2] This technical guide addresses the specific topic of the serotonergic effects of the (R)-enantiomer of 2-benzylpiperazine. A comprehensive review of existing scientific literature reveals a significant knowledge gap, as nearly all pharmacological studies have been conducted on the racemic mixture of BZP. This document, therefore, serves a dual purpose: first, to consolidate the current understanding of the serotonergic pharmacology of racemic BZP, and second, to provide a detailed methodological framework for the future elucidation of the specific effects of its individual (R)- and (S)-enantiomers. Such research is critical for a precise understanding of the compound's mechanism of action, potential therapeutic applications, and toxicological profile.

Introduction: The Chirality Question in 2-Benzylpiperazine Pharmacology

2-Benzylpiperazine (BZP) possesses a chiral center at the 2-position of the piperazine ring, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and metabolic pathways. One enantiomer may be responsible for the desired therapeutic effects, while the other could be inactive or contribute to adverse effects.

Despite the recreational use and scientific investigation of BZP, its properties are almost exclusively described for the racemic mixture.[1][2] This guide directly confronts this gap in the literature. While we cannot provide a detailed account of the (R)-enantiomer's specific serotonergic effects due to a lack of published data, we will detail the known serotonergic actions of racemic BZP and, crucially, outline the necessary experimental workflows to isolate and characterize the individual enantiomers. This approach is designed to empower researchers to pursue this critical line of inquiry.

Serotonergic Profile of Racemic 2-Benzylpiperazine

Racemic BZP demonstrates a complex and multifaceted interaction with the serotonin system, characterized by a combination of transporter- and receptor-mediated effects.[3] Its overall action is that of a serotonin-releasing agent and reuptake inhibitor, though with significantly lower potency at the serotonin transporter (SERT) compared to dopamine (DAT) and norepinephrine (NET) transporters.[4]

Interaction with the Serotonin Transporter (SERT)

BZP has amphetamine-like actions on the serotonin transporter, leading to an increase in extracellular serotonin concentrations.[1] This is achieved through both the inhibition of serotonin reuptake and the promotion of transporter-mediated serotonin release (efflux). However, its potency as a serotonin-releasing agent is considerably lower than its effects on catecholamine transporters, and also lower than classic serotonergic agents like MDMA.[2] This weaker action on SERT is a key differentiator in its pharmacological profile.[4]

Quantitative Analysis of Monoamine Transporter Interactions

The following table summarizes the in vitro potency of racemic BZP as a releasing agent at the three major monoamine transporters. The significantly higher EC50 value for SERT underscores its comparatively weaker serotonergic activity in this domain.

| Transporter | Assay Type | Parameter | Value | Reference |

| Dopamine Transporter (DAT) | Neurotransmitter Release | EC50 | 175 nM | [4] |

| Norepinephrine Transporter (NET) | Neurotransmitter Release | EC50 | 62 nM | [4] |

| Serotonin Transporter (SERT) | Neurotransmitter Release | EC50 | 6050 nM | [4] |

Direct Serotonin Receptor Agonism

Beyond its actions at the transporter level, racemic BZP also functions as a non-selective agonist at a wide array of serotonin receptors.[1] This direct receptor interaction contributes to its complex psychoactive effects:

-

5-HT2A Receptor Agonism : This interaction is thought to be responsible for the mild hallucinogenic effects reported at higher doses of BZP.[5]

-

5-HT2B/2C and 5-HT3 Receptor Interactions : Agonism or partial agonism at these receptors may underlie some of BZP's peripheral side effects, including gastrointestinal discomfort (5-HT2B) and headaches (5-HT3).[5]

The combination of serotonin release, reuptake inhibition, and direct receptor agonism makes racemic BZP a "messy" drug, with a pharmacological profile that is difficult to predict and likely contributes to its varied subjective effects.[2][3]

Visualizing the Mechanism of Action

The following diagram illustrates the dual mechanism of a compound like racemic BZP at a serotonergic synapse, involving both reuptake inhibition and transporter-mediated release.

Caption: Hypothesized dual action of BZP at the serotonergic synapse.

Methodological Framework for Characterizing the (R)-enantiomer

To address the current knowledge gap, a systematic pharmacological evaluation of the individual enantiomers of 2-benzylpiperazine is required. The following protocols outline a standard, robust workflow for such an investigation.

Experimental Workflow Overview

A logical progression from synthesis and separation to in vitro and in vivo characterization is essential. This ensures that each step informs the next, from basic binding affinity to complex behavioral outcomes.

Caption: Workflow for elucidating the pharmacology of BZP enantiomers.

Protocol 1: Chiral Separation of 2-Benzylpiperazine Enantiomers

Causality: The prerequisite for studying the individual enantiomers is their physical separation from the racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most effective method for this purpose. The choice of a Chiral Stationary Phase (CSP) is critical, as it must provide differential interactions with the (R) and (S) enantiomers to achieve separation.

Methodology:

-

Column Selection: Utilize a polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H). These are known to be effective for a wide range of chiral amines.

-

Mobile Phase Optimization:

-

Start with a normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol).

-

Systematically vary the ratio of hexane to alcohol (e.g., 90:10, 85:15, 80:20) to optimize the resolution and retention times of the enantiomers.

-

Small amounts of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape and reduce tailing by minimizing interactions with acidic sites on the silica support.

-

-

Detection: Use a UV detector set to an appropriate wavelength for BZP (e.g., ~254 nm).

-

Fraction Collection: Once baseline separation is achieved, perform preparative-scale injections and collect the fractions corresponding to each enantiomeric peak.

-

Purity and Identity Confirmation:

-

Analyze the collected fractions to confirm enantiomeric purity (enantiomeric excess, ee > 99%).

-

Confirm the absolute configuration of each isolated enantiomer using techniques such as X-ray crystallography or by comparing the optical rotation to literature values if available.

-

Protocol 2: In Vitro Serotonin Transporter (SERT) Binding Assay

Causality: A radioligand binding assay is a direct measure of the affinity of a compound for a specific target. This experiment will determine the dissociation constant (Ki) of (R)-BZP for SERT, providing a quantitative measure of its binding potency.

Methodology:

-

Tissue/Cell Preparation: Use membrane preparations from cells stably expressing human SERT (hSERT) or from rodent brain tissue rich in SERT (e.g., striatum).

-

Radioligand Selection: A high-affinity SERT radioligand, such as [3H]-citalopram or [125I]-RTI-55, is used.

-

Assay Conditions:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound, this compound (e.g., 10-10 M to 10-5 M).

-

Incubations are typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known SERT blocker (e.g., fluoxetine).

-

Plot the percentage of specific binding against the log concentration of (R)-BZP to generate a competition curve.

-

Calculate the IC50 (concentration of (R)-BZP that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: In Vitro Synaptosomal [3H]-Serotonin Release Assay

Causality: This functional assay directly measures the ability of (R)-BZP to induce serotonin efflux from nerve terminals, which is a key component of its amphetamine-like mechanism.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rodent brain regions rich in serotonergic neurons, such as the hippocampus or striatum, using differential centrifugation.

-

Loading with Radiotracer: Pre-load the synaptosomes by incubating them with [3H]-serotonin ([3H]-5-HT). The serotonin is taken up into the synaptosomes via SERT.

-

Superfusion:

-

Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

-

-

Drug Application: After establishing a stable baseline of spontaneous [3H]-5-HT release, switch to a buffer containing a range of concentrations of this compound.

-

Quantification:

-

Measure the radioactivity in each collected fraction using liquid scintillation counting.

-

At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

-

-

Data Analysis:

-

Express the release of [3H]-5-HT in each fraction as a percentage of the total radioactivity present at the start of that collection period.

-

Construct a dose-response curve by plotting the peak release against the log concentration of (R)-BZP to determine the EC50 (the concentration that produces 50% of the maximal effect).

-

Conclusion and Future Perspectives

The pharmacology of 1-benzylpiperazine is complex, involving interactions with multiple monoamine transporters and receptors.[1][3] While the effects of the racemic mixture point to a mixed stimulant-serotonergic profile, the specific contributions of the (R)- and (S)-enantiomers remain a critical unanswered question. The lack of data on the individual stereoisomers represents a significant limitation in our understanding of this class of compounds.

The advancement of knowledge in this area requires a systematic, enantioselective investigation. The experimental framework provided in this guide—encompassing chiral separation, in vitro binding, and functional assays—offers a clear and robust pathway for researchers to close this knowledge gap. Elucidating the specific serotonergic effects of this compound will not only refine our understanding of its mechanism of action but is also essential for accurately assessing its potential for therapeutic development or public health risk.

References

- Benzylpiperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzylpiperazine]

- Katz, D. P., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7. [URL: https://pubmed.ncbi.nlm.nih.gov/27207154/]

- Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. [URL: https://www.researchgate.

- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. [URL: not available]

- Benzylpiperazine - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Benzylpiperazine.html]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [URL: https://etd.auburn.edu/handle/10415/7968]

- De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24038837/]

- BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [URL: https://www.emcdda.europa.

- Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [URL: https://pubmed.ncbi.nlm.nih.gov/21495881/]

- Mephedrone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mephedrone]

- 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [URL: https://www.researchgate.

- Fantegrossi, W. E., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(10), 2923-2933. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6153620/]

- BENZYLPIPERAZINE. SWGDRUG.org. [URL: https://www.swgdrug.org/Monographs/BENZYLPIPERAZINE.pdf]

- Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. [URL: https://pubmed.ncbi.nlm.nih.gov/12565970/]

- Choi, J., et al. (2016). Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(9), 2269-2273. [URL: https://pubmed.ncbi.nlm.nih.gov/27017578/]

- Chen, Z., et al. (1998). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 41(19), 3489-3496. [URL: https://pubmed.ncbi.nlm.nih.gov/9733481/]

- Curley, L. E., et al. (2015). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Psychopharmacology, 232(16), 2969-2980. [URL: https://www.researchgate.net/publication/275218701_Acute_effects_of_the_designer_drugs_benzylpiperazine_BZP_and_trifluoromethylphenylpiperazine_TFMPP_using_functional_magnetic_resonance_imaging_fMRI_and_the_Stroop_task_-_A_pilot_study]

- Kaczor, A. A., et al. (2014). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Archiv der Pharmazie, 347(1), 44-54. [URL: https://pubmed.ncbi.nlm.nih.gov/24038596/]

- Leopoldo, M., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 24(18), 3296. [URL: https://www.mdpi.com/1420-3049/24/18/3296]

- An In-Depth Technical Guide on the Psychoactive Effects of 1-Benzylpiperazine (BZP). Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-psychoactive-effects-of-1-benzylpiperazine-bzp/]

Sources

A Spectroscopic Guide to (R)-2-Benzylpiperazine: Elucidating Structure and Chirality

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Benzylpiperazine, a chiral molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the principles behind the spectral features and the experimental considerations for obtaining high-quality data. While specific spectral data for the (R)-enantiomer is not widely published, this guide will utilize the available data for the achiral analogue, 1-benzylpiperazine (BZP), as a foundational reference. Crucially, we will also delve into methodologies for chiral discrimination, a critical aspect for any enantiomerically specific research.

Introduction to this compound

This compound belongs to the piperazine class of compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of a chiral center at the 2-position of the piperazine ring introduces stereoisomerism, leading to (R) and (S) enantiomers. These enantiomers can exhibit distinct pharmacological and toxicological profiles, making their individual characterization paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure and, with specific approaches, for probing its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for structural verification.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the chemical environment of the hydrogen atoms within the molecule. The spectrum of 1-benzylpiperazine in chloroform-d (CDCl₃) provides a template for what to expect with the chiral analogue.[1]

Table 1: ¹H NMR Data for 1-Benzylpiperazine in CDCl₃ [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.39 - 7.18 | m | 5H | Aromatic (C₆H₅) |

| 3.47 | s | 2H | Benzylic (CH₂) |

| 2.86 | t | 4H | Piperazine (CH₂) |

| 2.39 | t | 4H | Piperazine (CH₂) |

| 1.56 (broad) | s | 1H | NH |

Causality of Experimental Choices: The choice of a deuterated solvent like CDCl₃ is crucial to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 1-Benzylpiperazine

| Chemical Shift (ppm) | Assignment |

| 138.1 | C (quaternary, Ar) |

| 129.2 | CH (Ar) |

| 128.2 | CH (Ar) |

| 127.1 | CH (Ar) |

| 63.8 | CH₂ (benzylic) |

| 54.4 | CH₂ (piperazine) |

| 46.1 | CH₂ (piperazine) |

(Data sourced from publicly available spectral databases for 1-benzylpiperazine)[2]

Expertise in Interpretation: The downfield shifts of the aromatic carbons are characteristic of their sp² hybridization. The benzylic carbon appears around 64 ppm, while the piperazine carbons are more upfield, consistent with sp³ hybridized carbons attached to nitrogen.

Addressing Chirality with NMR

Standard NMR spectroscopy does not distinguish between enantiomers.[3] However, the enantiomeric purity of this compound can be assessed using chiral NMR techniques.

-

Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be added to the NMR sample.[4] These reagents form diastereomeric complexes with the enantiomers, which have different magnetic environments and, therefore, distinct NMR spectra.[4] This allows for the quantification of each enantiomer.

-

Chiral Solvating Agents: Using a chiral solvent can induce a diastereomeric interaction with the enantiomers, leading to separate signals in the NMR spectrum.[5]

Experimental Workflow: Chiral NMR Analysis

Caption: Workflow for determining enantiomeric excess using chiral shift reagents in NMR.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard parameters. For ¹H NMR, a typical experiment involves a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Vibrational Frequencies for 1-Benzylpiperazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (N-H) |

| 3000 - 3100 | C-H Stretch (aromatic) | Aromatic Ring |

| 2800 - 3000 | C-H Stretch (aliphatic) | CH₂ (piperazine, benzyl) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1400 - 1470 | CH₂ Bend | CH₂ |

| 1000 - 1300 | C-N Stretch | Amine |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Ring |

(Assignments are based on typical vibrational frequencies for the respective functional groups.)

Authoritative Grounding: The interpretation of IR spectra relies on well-established correlation charts that link absorption bands to specific functional groups and vibrational modes.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of neat this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum displays transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of 1-benzylpiperazine shows a characteristic fragmentation pattern.[6]

Table 4: Key Mass Spectral Peaks for 1-Benzylpiperazine [6]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 134 | High | [M - C₃H₆N]⁺ |

| 91 | Base Peak (100%) | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

| 56 | High | [C₃H₆N]⁺ (Piperazine ring fragment) |

Mechanistic Insight: The base peak at m/z 91 is a hallmark of compounds containing a benzyl group and is attributed to the highly stable tropylium ion formed by rearrangement of the benzyl cation.

Visualization of Fragmentation

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Chiral Analysis by Mass Spectrometry

While conventional MS is achiral, several methods can be employed for enantiomeric differentiation.[7][8]

-

Chiral Chromatography-MS: Coupling gas chromatography (GC) or liquid chromatography (LC) with a chiral stationary phase to a mass spectrometer allows for the separation of enantiomers before they enter the mass analyzer.[9]

-

Diastereomeric Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent produces diastereomers, which have different physical properties and can be separated and distinguished by MS.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 ppm) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation:

-

Injector: Set the injector temperature to 250 °C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms). For chiral analysis, a chiral column would be employed.

-

Oven Program: A typical temperature program would start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and compare its mass spectrum to a reference library.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, primarily based on its achiral analogue, 1-benzylpiperazine. The provided experimental protocols serve as a robust starting point for obtaining high-quality data. Of paramount importance is the consideration of the molecule's chirality. While standard spectroscopic techniques are "chirally blind," this guide has outlined established methodologies using chiral auxiliaries or chromatography to resolve and quantify the enantiomers. A thorough and multi-faceted spectroscopic analysis, as detailed herein, is essential for the unambiguous structural elucidation and stereochemical assignment of this compound.

References

-

PubChem. 1-Benzylpiperazine. National Center for Biotechnology Information. [Link]

-

SWGDRUG. BENZYLPIPERAZINE. Scientific Working Group for the Analysis of Seized Drugs. [Link]

-

NIST. 1-Benzylpiperazine. National Institute of Standards and Technology. [Link]

-

Wikipedia. Benzylpiperazine. [Link]

-

SpectraBase. 1-(2-Dibenzylaminoethyl)-4-benzylpiperazine. Wiley. [Link]

-

PubMed. Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. National Library of Medicine. [Link]

-

Biocompare. NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. [Link]

-

PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. National Library of Medicine. [Link]

-

Physics Today. Mass spectrometry sorts mirror-image molecules. [Link]

-

SciSpace. Direct chiral discrimination in NMR spectroscopy. [Link]

-

Cook, G. Chiral analysis by MS. [Link]

-

SCISPEC. Enantiomeric Composition of Essential Oils by Chiral GC/MS. [Link]

-

RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

ResearchGate. Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the familyMyrtaceae. [Link]

-

Spectroscopy Online. Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. [Link]

-

Books. Chapter 2: Fundamentals of Chiral Spectroscopy. [Link]

-

Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]

-

PubMed. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. [Link]

-

Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

STU. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Tim. [Link]

-

YouTube. NMR and Chiral Molecules. [Link]

-

ACS Publications. Detection of chirality with the chemical ionization mass spectrometer. "Meso" ions in the gas phase. [Link]

Sources

- 1. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-Benzylpiperazine hydrochloride salt properties and handling

An In-depth Technical Guide to (R)-2-Benzylpiperazine Hydrochloride: Properties, Handling, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound hydrochloride, a chiral molecule of significant interest in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, handling, and potential applications of this compound. The information presented herein is a synthesis of established scientific literature and best-practice safety protocols.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of the (R)-enantiomer of 2-benzylpiperazine. The piperazine ring is a common scaffold in medicinal chemistry, and the specific stereochemistry and salt form of this compound influence its physical and biological properties.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(phenylmethyl)piperazine;hydrochloride | [1] |

| Synonyms | (R)-2-BZP HCl | [2] |

| CAS Number | Not explicitly found for the single salt, 84477-71-4 for the free base. | [1][2] |

| Molecular Formula | C₁₁H₁₇ClN₂ | [1][3] |

| Molecular Weight | 212.72 g/mol (for the monohydrochloride) | [1] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | Not specified for the (R)-enantiomer hydrochloride. The dihydrochloride of the racemate melts at ~270-280 °C with decomposition. | [5][6] |

| Solubility | Soluble in water and methanol. The free base is soluble in chloroform and methanol, but insoluble in water. | [5][7] |

| Stability | Stable under recommended storage conditions. The free base can absorb atmospheric carbon dioxide. | [5][6][8] |

Synthesis and Characterization

The synthesis of chiral piperazines such as this compound often involves stereoselective methods to ensure high enantiomeric purity. A common approach is the use of chiral starting materials or chiral catalysts. The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.[6]

Characterization of this compound hydrochloride is crucial to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and, with a chiral column, enantiomeric excess.[9][10]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[11]

-

Optical Rotation: To confirm the stereochemistry.

Safe Handling and Storage

Due to its biological activity and potential hazards, proper handling and storage of this compound hydrochloride are imperative.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[8][12] In its free base form, it can be corrosive.[4]

Mandatory PPE includes:

-

Eye Protection: Tight-sealing safety goggles or a face shield.[13][14]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or Viton™).[12]

-

Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[13][15]

-

Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[13][14]

Laboratory Handling Workflow

The following workflow outlines the essential steps for safely handling this compound hydrochloride in a research setting.

Caption: A stepwise workflow for the safe handling of this compound HCl.

Storage and Stability

To maintain its integrity, this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from strong oxidizing agents and direct sunlight.[5][14]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[16]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[16]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration.[16]

-

If swallowed: Clean mouth with water and seek immediate medical attention.[13][16]

Biological Context and Research Applications

Benzylpiperazine (BZP) and its derivatives are known to have stimulant effects on the central nervous system, primarily through their interaction with dopaminergic and serotonergic systems.[4][11][17] They can enhance the release of catecholamines, leading to effects similar to those of amphetamines.[17][18]

In the context of drug discovery, chiral building blocks like this compound are of great interest. The specific stereochemistry can lead to differential binding affinities for biological targets, potentially resulting in improved efficacy and reduced off-target effects. This compound serves as a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[19]

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound hydrochloride for use in in vitro assays.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes

-

Sterile pipette and tips

Procedure:

-

Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 212.72 g/mol * (1000 mg / 1 g) = 2.1272 mg

-

Weigh the compound: In a chemical fume hood, carefully weigh approximately 2.13 mg of this compound hydrochloride into a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of DMSO to the microcentrifuge tube.

-

Ensure complete dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.

-

Sterile filter (optional): For cell-based assays, it is advisable to sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Caption: A workflow for the preparation of a stock solution of this compound HCl.

Conclusion

This compound hydrochloride is a valuable chiral intermediate in pharmaceutical research. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for its effective and safe use in the laboratory. This guide provides a foundational framework for researchers working with this and similar compounds, emphasizing the importance of scientific integrity and a safety-conscious approach.

References

-

Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 559033, 2-Benzylpiperazine. Retrieved from [Link]

-

SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

-

ResearchGate. (2008). N-benzylpiperazine has characteristics of a drug of abuse. Retrieved from [Link]

-

ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). N-Benzyl Piperazine 2 HCl Manufacturer & Supplier China. Retrieved from [Link]

-

Schep, L. J., Slaughter, R. J., Vale, J. A., Beasley, D. M., & Gee, P. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141. Retrieved from [Link]

-

DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64030, 1-Benzylpiperazine dihydrochloride. Retrieved from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

-

Lee, D., Lee, J., Kim, E., Lim, M., & Chung, H. (2009). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 33(5), 246–252. Retrieved from [Link]

-

ResearchGate. (2019). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Bassindale, T., Cowan, D. A., & Kicman, A. T. (2011). Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. Analytical and Bioanalytical Chemistry, 401(4), 1363–1370. Retrieved from [Link]

Sources

- 1. 2-Benzylpiperazine | C11H16N2 | CID 559033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzylpiperazine | 84477-71-4 [chemicalbook.com]

- 3. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | C11H18Cl2N2 | CID 12198046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. N-Benzyl Piperazine 2 HCl Manufacturer & Supplier China | High Purity BZP Powder | Safety Data, Specifications, Factory Price [chemheterocycles.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. swgdrug.org [swgdrug.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 12. lgcstandards.com [lgcstandards.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. biosynth.com [biosynth.com]

- 16. fishersci.com [fishersci.com]

- 17. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 19. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Use of (R)-2-Benzylpiperazine in Rodent Models of Addiction

Introduction: Unveiling the Potential of (R)-2-Benzylpiperazine in Addiction Research

This compound ((R)-BZP) is a chiral derivative of benzylpiperazine, a compound known for its stimulant and euphoric properties, which has seen use as a recreational drug.[1] Benzylpiperazine (BZP) and its analogues act on central monoamine systems, primarily increasing extracellular levels of dopamine and serotonin.[2][3][4][5] This neurochemical profile, reminiscent of psychostimulants like amphetamine and MDMA, positions BZP and its enantiomers as valuable tools for investigating the neurobiological underpinnings of addiction.[1][2] While much of the existing research has focused on the racemic mixture of BZP, emerging evidence suggests a degree of stereoselectivity in its pharmacological actions, making the study of individual enantiomers like (R)-BZP a critical next step in dissecting its precise mechanism and abuse potential.

This guide provides a comprehensive overview and detailed protocols for utilizing this compound in established rodent models of addiction. It is designed for researchers, scientists, and drug development professionals seeking to explore the reinforcing and rewarding properties of this compound. The protocols herein are grounded in established methodologies for studying drugs of abuse and are adapted to the specific pharmacological profile of benzylpiperazine derivatives.

Pharmacological Profile and Mechanism of Action

This compound is presumed to share the primary mechanism of action of its racemate, which involves the release and inhibition of reuptake of dopamine (DA) and serotonin (5-HT).[2][4][6] Racemic BZP has been shown to be a selective releaser of dopamine over serotonin.[2] Studies on the related compound l-benzylpiperazine (the (S)-enantiomer) have demonstrated that it substitutes for the discriminative stimulus effects of S(+)-MDMA but not R(-)-MDMA in mice, indicating a stereoselective interaction with monoaminergic systems.[7] This suggests that the (R)- and (S)-enantiomers of BZP may possess distinct pharmacological profiles, with potential differences in their relative effects on dopamine and serotonin systems and, consequently, their abuse liability.

The dopaminergic system, particularly the mesolimbic pathway, is a key neural circuit implicated in the rewarding effects of drugs of abuse. By increasing dopamine levels in brain regions like the nucleus accumbens, (R)-BZP is hypothesized to produce reinforcing effects that can be quantified in rodent models. The serotonergic actions of BZP may contribute to its subjective effects and modulate its addictive potential.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the addictive potential of this compound in rodent models.

Protocol 1: Intravenous Self-Administration in Rats

Intravenous self-administration is the gold-standard preclinical model for assessing the reinforcing properties of a drug, as it directly measures the motivation of an animal to work for drug delivery.[8][9]

Objective: To determine if this compound serves as a positive reinforcer in rats.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-300 g)

-

This compound hydrochloride (to be dissolved in sterile saline)

-

Sterile saline (0.9% NaCl)

-

Heparinized saline

-

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

-

Surgical supplies for catheter implantation

-

Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

-

Intravenous catheters and tubing

Procedure:

-

Catheter Implantation Surgery:

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Aseptically implant a chronic indwelling catheter into the right jugular vein.

-

Exteriorize the catheter on the rat's back between the scapulae.

-

Allow a minimum of 5-7 days for post-operative recovery.

-

Flush the catheter daily with heparinized saline to maintain patency.

-

-

Acquisition of Self-Administration:

-

Place the rat in the operant chamber for daily 2-hour sessions.

-

Initiate the session with the illumination of a stimulus light above the "active" lever.

-

A response on the active lever will result in a brief intravenous infusion of this compound (e.g., 0.25-1.0 mg/kg/infusion in 0.1 mL of saline over 5 seconds).

-

Each infusion should be paired with a compound stimulus (e.g., illumination of the stimulus light and an audible tone).

-

A response on the "inactive" lever will have no programmed consequences but will be recorded.

-

Following each infusion, a "time-out" period (e.g., 20 seconds) should be implemented during which active lever presses are not reinforced.

-

Continue daily sessions until stable responding is observed (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

-

Dose-Response Evaluation:

-

Once stable responding is established, evaluate a range of doses of this compound (e.g., 0.1, 0.25, 0.5, and 1.0 mg/kg/infusion) in a counterbalanced order.

-

This will determine the dose-dependency of the reinforcing effects.

-

Data Analysis:

-

The primary dependent measure is the number of infusions earned per session.

-

The number of active versus inactive lever presses should also be analyzed to ensure the behavior is directed towards drug seeking.

-

A significant preference for the active lever and a dose-dependent increase in infusions (up to a point, followed by a potential decrease at higher doses due to satiation or motor impairment) would indicate that this compound has reinforcing properties.

Protocol 2: Conditioned Place Preference (CPP) in Mice

Conditioned place preference is a Pavlovian conditioning paradigm used to measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.[10][11]

Objective: To determine if this compound induces a conditioned place preference in mice.

Materials:

-

Adult male C57BL/6J mice (20-25 g)

-

This compound hydrochloride (to be dissolved in sterile saline)

-

Sterile saline (0.9% NaCl)

-

Conditioned place preference apparatus (a box with at least two distinct compartments differing in visual and tactile cues)

-

Video tracking software

Procedure:

-

Pre-Conditioning Phase (Day 1):

-

Place each mouse in the central compartment of the apparatus and allow free access to all compartments for 15 minutes.

-

Record the time spent in each compartment to establish any baseline preference. An unbiased design is recommended where the drug-paired compartment is assigned randomly.

-

-

Conditioning Phase (Days 2-9):

-

This phase consists of alternating daily injections of this compound and saline.

-

On drug conditioning days (e.g., days 2, 4, 6, 8), administer this compound (e.g., 1, 5, or 10 mg/kg, intraperitoneally - i.p.) and immediately confine the mouse to one of the conditioning compartments for 30 minutes.

-

On saline conditioning days (e.g., days 3, 5, 7, 9), administer an equivalent volume of saline (i.p.) and confine the mouse to the other conditioning compartment for 30 minutes.

-

The order of drug and saline conditioning should be counterbalanced across animals.

-

-

Post-Conditioning Test Phase (Day 10):

-

Place each drug-free mouse in the central compartment and allow free access to all compartments for 15 minutes.

-

Record the time spent in each compartment.

-

Data Analysis:

-

The primary dependent measure is the change in time spent in the drug-paired compartment from the pre-conditioning to the post-conditioning test.

-

A significant increase in the time spent in the drug-paired compartment after conditioning indicates that this compound has rewarding properties.

Protocol 3: In Vivo Microdialysis in Freely Moving Rats

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals, providing a direct assessment of a drug's neurochemical effects.[12][13][14]

Objective: To measure the effects of this compound on dopamine and serotonin levels in the nucleus accumbens of freely moving rats.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (275-325 g)

-

This compound hydrochloride (to be dissolved in artificial cerebrospinal fluid - aCSF)

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane)

-

Surgical supplies for guide cannula implantation

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

A liquid swivel and tether system

-

A syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-EC) system

Procedure:

-

Guide Cannula Implantation Surgery:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeted at the nucleus accumbens.

-

Secure the cannula to the skull with dental cement.

-

Allow a minimum of 5-7 days for recovery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Connect the probe to a liquid swivel and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (e.g., 1, 3, or 10 mg/kg, intravenously or intraperitoneally).

-

Continue collecting dialysate samples for at least 3 hours post-injection.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for dopamine and serotonin content using an HPLC-EC system.

-

Data Analysis:

-

Express neurotransmitter concentrations as a percentage of the average baseline levels.

-

A significant increase in extracellular dopamine and/or serotonin levels following this compound administration would confirm its action on these neurotransmitter systems.

Data Presentation

| Parameter | This compound (Predicted/Hypothesized) | Reference Compound (e.g., Amphetamine) |

| Self-Administration | ||

| Acquisition | Expected at 0.25-1.0 mg/kg/infusion | Readily acquired at 0.03-0.1 mg/kg/infusion |

| Peak Response | Dose-dependent | Classic inverted "U" shaped dose-response |

| Conditioned Place Preference | ||

| Effective Dose (i.p.) | Predicted at 5-10 mg/kg | 1-5 mg/kg |

| Preference Score | Dose-dependent increase in time in drug-paired side | Robust increase in time in drug-paired side |

| Microdialysis (Nucleus Accumbens) | ||

| Dopamine Release | Predicted dose-dependent increase | Robust, dose-dependent increase (e.g., >500% of baseline) |

| Serotonin Release | Predicted moderate increase | Modest increase |

Visualization of Key Pathways and Workflows

Signaling Pathway

Caption: Hypothesized mechanism of (R)-BZP on dopaminergic neurotransmission.

Experimental Workflow: Conditioned Place Preference

Caption: Workflow for the Conditioned Place Preference (CPP) experiment.

References

-

Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189–197. [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Future medicinal chemistry, 1(4), 659–678. [Link]

-

Di Chiara, G. (1998). In vivo brain microdialysis of neurotransmitters. Trends in pharmacological sciences, 19(4), 116-121. [Link]

-

Fantegrossi, W. E., Winger, G., Woods, J. H., & Woolverton, W. L. (2005). Intravenous self-administration of entactogen-class stimulants in male rats. Psychopharmacology, 177(4), 439–447. [Link]

-

Gardner, E. L. (2011). Intravenous drug self-administration in rats and mice. Current protocols in neuroscience, Chapter 9, Unit9.37. [Link]

-

Kitanaka, J., Kitanaka, N., Hall, F. S., Uhl, G. R., & Takemura, M. (2010). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Neuroscience letters, 483(3), 188–192. [Link]

-

Kuhar, M. J., & Pilotte, N. S. (1996). Microdialysis in rodents. Current protocols in neuroscience, Chapter 7, Unit7.4. [Link]

-

Meririnne, E., Kankaanpää, A., Seppälä, T., & Lillsunde, P. (2006). Conditioned place preference and locomotor activity in response to benzylpiperazine in mice. Basic & clinical pharmacology & toxicology, 98(3), 265–269. [Link]

-

Schenk, S., & Partridge, B. (2001). Intravenous self-administration of drugs in rats. Methods in molecular medicine, 51, 195–204. [Link]

-

Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: a comprehensive review of the methodology, theory and findings. Addiction biology, 12(1), 21–57. [Link]

-

van der Schier, R., Roozekrans, M., van Velzen, M., Dahan, A., & Niesters, M. (2014). Reinstatement of drug-seeking in mice using the conditioned place preference paradigm. Journal of visualized experiments : JoVE, (93), 52171. [Link]

-

Wikipedia. (2023). Benzylpiperazine. [Link]

-

Wikipedia. (2023). Conditioned place preference. [Link]

-

Yarosh, H. A., Hellman, K., & Fantegrossi, W. E. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 88(1), 18–27. [Link]

-

Zwartsen, A., Megens, A. A., & Westerink, B. H. (2016). Benzylpiperazine: "A messy drug". Drug and alcohol dependence, 164, 1–8. [Link]

-

Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Sitte, H. H. (2011). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 36(3), 564–574. [Link]

-

Brennan, K. A., Gannon, B. M., & Taylor, D. A. (2009). The behavioural effects of 1-benzylpiperazine (BZP) in combination with 1-(m-trifluoromethylphenyl)piperazine (TFMPP) in the rat. Drug and alcohol dependence, 103(1-2), 68–75. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. [Link]

-

Gatch, M. B., & Forster, M. J. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 138, 156–163. [Link]

-

Hughes, R. N., & Herbert, M. R. (2009). Treatment of adolescent rats with 1-benzylpiperazine: a preliminary study of subsequent behavioral effects. Neurotoxicology and teratology, 31(1), 38–43. [Link]

-

Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2779–2792. [Link]

-

Smith, A. M., & Uslaner, J. M. (2012). A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders. Journal of neuroscience methods, 211(1), 84–95. [Link]

-

Thanos, P. K., Bermeo, C., Rubinstein, M., & Volkow, N. D. (2009). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Psychopharmacology, 204(4), 633–642. [Link]

-

Thomsen, M., & Caine, S. B. (2005). Chronic intravenous drug self-administration in rats and mice. Current protocols in neuroscience, Chapter 9, Unit9.21. [Link]

-

Westerink, B. H., de Vries, J. B., & Duran, R. (1987). In vivo microdialysis and thermospray tandem mass spectrometry of the dopamine uptake blocker 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)-piperazine (GBR-12909). Journal of neurochemistry, 49(6), 1735–1741. [Link]

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDMA-like behavioral effects of N-substituted piperazines in the mouse [pubmed.ncbi.nlm.nih.gov]

- 8. Intravenous self-administration of entactogen-class stimulants in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Drug Discrimination Studies of (R)-2-Benzylpiperazine

Introduction: Unveiling the Subjective Effects of (R)-2-Benzylpiperazine

This compound ((R)-BZP) is a psychoactive substance belonging to the piperazine class, known for its stimulant and euphoric properties.[1][2] Its pharmacological profile shows similarities to controlled substances like amphetamine, though it is reported to be approximately 10 to 20 times less potent.[3][4] (R)-BZP exerts its effects through a complex interaction with monoaminergic systems, primarily by promoting the release of dopamine and inhibiting the reuptake of norepinephrine and serotonin.[5][6][7] Given its amphetamine-like pharmacological effects, (R)-BZP possesses a potential for abuse, making it a subject of regulatory scrutiny and scientific interest.[4][7]

The drug discrimination paradigm is a highly specific and sensitive in-vivo assay used in behavioral pharmacology to assess the interoceptive (subjective) effects of a drug.[8][9] This technique relies on training an animal to recognize the internal state produced by a specific drug and to signal this recognition through a behavioral choice, typically a lever press.[10][11] By testing whether a novel compound, such as (R)-BZP, can "substitute" for a known training drug, researchers can determine if it produces similar subjective effects. This information is critical for classifying novel psychoactive substances, understanding their mechanism of action, and evaluating their abuse liability.[10][11]

These application notes provide a comprehensive, step-by-step protocol for conducting drug discrimination studies to characterize the stimulus properties of this compound. The methodology is grounded in established principles of behavioral pharmacology and is designed to yield robust and interpretable data.

Part 1: Pharmacological Rationale and Mechanism of Action

The rationale for selecting a drug discrimination paradigm to evaluate (R)-BZP is based on its known mechanism of action. (R)-BZP is a monoamine releaser and reuptake inhibitor, with a pronounced effect on dopaminergic and noradrenergic pathways.[5][7] This profile strongly resembles that of classic psychostimulants like d-amphetamine. Previous studies have confirmed that BZP fully substitutes for the discriminative stimulus effects of amphetamine and cocaine in animal models, indicating a shared subjective experience.[4][5]

The primary mechanism involves the interaction of (R)-BZP with monoamine transporters (DAT, NET, and SERT), leading to increased synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The enhanced dopaminergic activity in the brain's reward pathways, such as the mesolimbic area, is believed to mediate its reinforcing and stimulant effects.[3][7]

Caption: Proposed mechanism of (R)-BZP at a dopamine synapse.

Part 2: Detailed Experimental Protocols

This protocol is designed for rodent subjects (rats) and utilizes a standard two-lever operant conditioning chamber. The core principle is to train animals to discriminate between the potent, well-characterized psychostimulant d-amphetamine and a saline vehicle. Once this discrimination is reliably established, substitution tests with (R)-BZP are conducted to determine if it produces a similar interoceptive state.

Materials and Apparatus

-

Subjects: Male Sprague-Dawley or Wistar rats (250-300g at the start of training).

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser (e.g., 45 mg sucrose pellets).

-

Drugs:

-

Training Drug: d-amphetamine sulfate.

-

Test Drug: this compound HCl.

-

Vehicle: 0.9% sterile saline solution.

-

-

Ancillary Supplies: Syringes, needles (for intraperitoneal injection), weighing scales, data acquisition software.

Experimental Workflow

The study consists of three main phases: initial lever-press training, discrimination training, and substitution testing.

Caption: Workflow for the (R)-BZP drug discrimination study.

Step-by-Step Methodology

Phase 1: Acquisition of Lever Pressing

-

Food Restriction: Gently food-restrict rats to 85-90% of their free-feeding body weight to motivate lever pressing for food rewards. Water should be available ad libitum in their home cages.

-

Initial Training: Place rats in the operant chamber for daily 30-minute sessions. Train them to press either lever for a sucrose pellet reward on a Fixed Ratio 1 (FR1) schedule (one press = one pellet).

-

Progression: Once a stable response rate is achieved on both levers, the discrimination training phase can begin.